molecular formula C25H34N3O7P B011017 N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine CAS No. 110786-00-0

N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine

Cat. No. B011017
M. Wt: 519.5 g/mol
InChI Key: PREBTZMCCRSQJI-YUXAGFNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine, commonly known as Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl, is a peptide analog that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism Of Action

Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl acts as a competitive inhibitor of enzymes that catalyze the hydrolysis of phosphate esters. It binds to the active site of these enzymes and prevents the hydrolysis of phosphate esters. This mechanism of action makes Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl an attractive candidate for the development of enzyme inhibitors.

Biochemical And Physiological Effects

Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including alkaline phosphatase and acid phosphatase. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages And Limitations For Lab Experiments

Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has several advantages for lab experiments. It is a stable and relatively inexpensive peptide analog that can be synthesized using SPPS. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl is also highly specific and can be used to study the activity of specific enzymes. However, the synthesis of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl is a complex process that requires expertise in peptide chemistry.

Future Directions

There are several future directions for the use of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl in scientific research. One potential application is in the development of enzyme inhibitors for the treatment of various diseases. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl can also be used to study the activity of specific enzymes in various biological pathways. Additionally, the use of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl in drug discovery and development is an area of active research.

Synthesis Methods

The synthesis of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl involves the use of solid-phase peptide synthesis (SPPS) technique. The process involves the stepwise addition of amino acids to a solid support resin, which is then cleaved to obtain the final product. The synthesis of Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl is a complex process that requires expertise in peptide chemistry.

Scientific Research Applications

Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has been used in scientific research for various applications. One of the primary applications of this peptide analog is in the study of protein-protein interactions. It has been used to investigate the binding affinity of proteins and peptides to their respective receptors. Boc-L-Ala-L-Leu-L-Ala-L-Phosphono-O-Benzyl has also been used to study the enzymatic activity of various proteins and to identify potential drug targets.

properties

CAS RN

110786-00-0

Product Name

N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine

Molecular Formula

C25H34N3O7P

Molecular Weight

519.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C25H34N3O7P/c1-17(2)14-21(23(29)26-18(3)24(30)31)28-36(33,34)22(15-19-10-6-4-7-11-19)27-25(32)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,26,29)(H,27,32)(H,30,31)(H2,28,33,34)/t18-,21-,22+/m0/s1

InChI Key

PREBTZMCCRSQJI-YUXAGFNASA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NP(=O)([C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NP(=O)(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O

Other CAS RN

110786-00-0

synonyms

carbobenzoxy-Phe(p)-Leu-Ala
carbobenzoxy-phenylalanyl(p)-leucyl-alanine
ZF(p)LA

Origin of Product

United States

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